Gastrazole - 862583-15-1

Gastrazole

Catalog Number: EVT-269004
CAS Number: 862583-15-1
Molecular Formula: C34H32FN5Na2O7
Molecular Weight: 687.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gastrazole, also know as JB-95008, is a CCK2 receptor antagonist potentially for the treatment of pancreatic cancer.
Overview

Gastrazole, also known as JB95008, is a potent and selective antagonist of the cholecystokinin 2 (CCK2) receptor. It has been primarily investigated for its potential in treating advanced pancreatic cancer by inhibiting the action of gastrin, a hormone that stimulates gastric acid secretion and promotes tumor growth in certain cancers. Gastrazole's ability to decrease gastric acid levels makes it a valuable compound in both therapeutic and research contexts.

Source

The compound was developed through a series of synthetic procedures that began with fluorinated phenylalanine derivatives, which are crucial for its synthesis. Initial studies highlighted its efficacy in clinical trials, particularly in patients with advanced pancreatic cancer, demonstrating significant receptor occupancy and tolerability at therapeutic doses .

Classification

Gastrazole is classified as a gastrointestinal agent and antagonist. Its primary mechanism involves blocking the CCK2 receptor, which is implicated in various gastrointestinal functions and tumorigenesis in certain cancers.

Synthesis Analysis

Methods

The synthesis of Gastrazole involves several critical steps, primarily starting from 2-fluoro-ʟ-phenylalanine derivatives. The synthesis can be summarized as follows:

  1. Starting Materials: The process begins with 2-fluoro-ʟ-phenylalanine, which is reacted to form key intermediates.
  2. Coupling Reactions: These intermediates undergo coupling reactions with other amino acids or amines to construct the core structure of Gastrazole.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological testing .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and selectivity. Specific catalysts may also be employed to facilitate the formation of desired bonds while minimizing side reactions.

Molecular Structure Analysis

Structure

Gastrazole's molecular formula is C₁₈H₁₈F₂N₄O₃S. Its structure features a sulfonamide group, which is essential for its receptor-binding properties. The presence of fluorine atoms enhances its pharmacological profile by increasing metabolic stability.

Data

  • Molecular Weight: 396.42 g/mol
  • Structural Features: The compound contains a fluorinated aromatic ring and a sulfonamide moiety that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Gastrazole participates in several chemical reactions relevant to its synthesis and functionality:

  1. Nucleophilic Substitution: Key steps involve nucleophilic attacks on electrophilic centers within the precursor molecules.
  2. Formation of Sulfonamide Bonds: The attachment of the sulfonamide group is critical for its biological activity.
  3. Deprotection Steps: Any protective groups used during synthesis must be removed under mild conditions to yield the active form of Gastrazole .

Technical Details

The reactions are typically carried out under controlled conditions to ensure high selectivity and yield. Monitoring techniques such as thin-layer chromatography (TLC) or HPLC are employed throughout the process.

Mechanism of Action

Process

Gastrazole acts primarily by antagonizing the CCK2 receptor, which plays a significant role in stimulating gastric acid secretion and promoting cellular proliferation in certain tumors:

  1. Receptor Binding: Gastrazole binds competitively to the CCK2 receptor, preventing gastrin from activating it.
  2. Inhibition of Gastric Acid Secretion: This blockade results in decreased gastric acid production, which can be beneficial in managing conditions associated with excessive gastric acid .
  3. Impact on Tumor Growth: By inhibiting gastrin signaling, Gastrazole may slow down tumor growth in cancers where gastrin acts as a growth factor.

Data

Clinical trials have shown that Gastrazole achieves over 95% receptor occupancy at therapeutic doses, indicating its effectiveness as a CCK2 antagonist .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Values: Relevant for understanding its ionization at physiological pH.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity.

Applications

Scientific Uses

Gastrazole has been primarily investigated for:

  • Cancer Treatment: Particularly advanced pancreatic cancer where it has shown promise in clinical trials as an adjunct therapy.
  • Research Tool: Used in studies exploring the role of gastrin and CCK2 receptors in various physiological processes and diseases.
Introduction to Gastrazole: Pharmacological and Historical Context

Definition and Pharmacological Classification of Gastrazole as a Gastrin Receptor Antagonist

Gastrazole (development code JB-95008) is a potent and selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist with specific therapeutic applications in acid-related disorders and oncology. Chemically identified as C~34~H~32~FN~5~Na~2~O~7~, this compound belongs to the class of targeted molecular therapeutics that inhibit gastrin-mediated signaling pathways [4] [9]. The molecular structure features a benzodiazepine backbone with strategically positioned functional groups enabling high-affinity binding to the CCK2 receptor, effectively blocking the interaction with its natural ligand, gastrin [4].

The pharmacological significance of Gastrazole stems from its dual therapeutic mechanisms: (1) suppression of gastrin-stimulated gastric acid secretion through parietal cell inhibition, and (2) interference with gastrin's growth-promoting effects on gastrointestinal malignancies. Unlike proton pump inhibitors (e.g., rabeprazole) that target H+/K+-ATPase pumps, Gastrazole operates upstream at the receptor level, providing a more specific blockade of gastrin-mediated pathophysiology [3] [6]. In vitro studies demonstrate its nanomolar affinity (IC~50~ = 8.3 nM) for human CCK2 receptors expressed in pancreatic adenocarcinoma cells, with >1000-fold selectivity over CCK1 receptors, minimizing off-target effects [4].

Table 1: Key Chemical and Pharmacological Properties of Gastrazole

PropertySpecification
Chemical NameDisodium 2-[[(2R)-2-[[(Z)-[1-(2-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl]amino]-3-phenylpropanoyl]amino]malonate
CAS Number862583-15-1
Molecular FormulaC~34~H~32~FN~5~Na~2~O~7~
Molecular Weight687.63 g/mol
Primary MechanismCompetitive CCK2/gastrin receptor antagonism
Bioavailability<0.1% (oral); requires intravenous administration
Selectivity>1000-fold for CCK2 over CCK1 receptors

Historical Development and Synthesis of Gastrazole

The development of Gastrazole originated at the James Black Foundation in London during the late 1990s, emerging from systematic structure-activity relationship (SAR) studies focused on gastrin receptor antagonists [3]. This research built upon Sir James Black's pioneering work on receptor-targeted therapeutics, including histamine H₂ antagonists. The synthetic pathway involved a multi-step process beginning with fluoro-substituted benzodiazepine precursors, followed by sequential malonylation and sodium salt formation to enhance solubility [4] [9]. Early challenges centered around poor oral bioavailability (<0.1%) due to extensive first-pass metabolism and low intestinal permeability, necessitating intravenous administration via protracted venous infusion (PVI) in clinical applications [3].

The compound's development trajectory reflected a paradigm shift in pancreatic cancer therapeutics, focusing on disrupting hormonal growth stimulation rather than conventional cytotoxic approaches. This was motivated by the discovery that approximately 90% of human pancreatic adenocarcinomas express functional CCK2/gastrin receptors (both classical and intron-4 splice variants), while normal pancreatic tissue shows minimal expression [3]. The orphan receptor status in malignancies presented a compelling therapeutic rationale for targeted intervention. Patent protection was secured in 1998, with initial IND-enabling studies completed by 2000, positioning Gastrazole among the earliest targeted biological therapies evaluated for gastrointestinal oncology [3] [4].

Table 2: Historical Development Timeline of Gastrazole

YearDevelopment Milestone
1996-1998Initial synthesis and in vitro characterization at James Black Foundation
1999Proof-of-concept in gastrin-stimulated pancreatic cancer xenograft models
2000Completion of IND-enabling toxicology studies
2001Pilot clinical study in advanced pancreatic cancer (n=10)
2003-2005Phase II randomized controlled trials (Trial A and B)

Key Milestones in Preclinical and Early Clinical Research

Preclinical Validation: The foundational research established Gastrazole's dose-dependent inhibition of gastrin-stimulated physiological and oncological processes. In Sprague-Dawley rat models with gastric fistulae, intravenous Gastrazole (0.15-3 mg/kg) suppressed pentagastrin-stimulated acid secretion by up to 73% (ED~50~ = 0.45 mg/kg), validating its anti-secretory mechanism [4]. Crucially, in vivo xenograft studies demonstrated significant growth inhibition (68-72%) in human pancreatic adenocarcinoma cell lines (AsPC-1 and MIA PaCa-2) known to express CCK2 receptors, establishing the oncological rationale for clinical translation [3].

Clinical Milestones: The first human study (2001) enrolled 10 patients with inoperable pancreatic cancer receiving continuous IV Gastrazole (500 mg/day). Compared to historical controls, median survival increased from 3.3 to 7.5 months (P=0.03), prompting randomized trials [3]. Trial A (double-blind, placebo-controlled; n=18) demonstrated significantly improved survival with Gastrazole versus placebo (median 7.9 vs. 4.5 months; 1-year survival 33% vs. 11%; P=0.02) [3]. Trial B (single-blind, active-controlled; n=98) compared Gastrazole (500 mg/day) to PVI 5-fluorouracil (300 mg/m²/day). While median survival showed no significant difference (3.6 vs. 4.2 months), Gastrazole exhibited substantially lower toxicity with significantly reduced diarrhoea (P=0.03), stomatitis (P<0.001), and hand-foot syndrome (P<0.001) [3]. Quality of life assessments revealed no significant differences between treatment arms, suggesting comparable palliative benefits with superior tolerability for Gastrazole.

Table 3: Key Outcomes from Gastrazole Clinical Trials in Advanced Pancreatic Cancer

ParameterTrial A (vs. Placebo)Trial B (vs. PVI 5-FU)
Trial DesignDouble-blind, randomizedSingle-blind, randomized
Patient Number1898
Treatment DurationContinuous until progressionContinuous until progression
Median Survival7.9 vs. 4.5 months (P=0.02)3.6 vs. 4.2 months (P=0.42)
1-Year Survival33% vs. 11%13.2% vs. 26.2%
Objective ResponseNot assessedNot reported
Key Toxicity AdvantagesComparable toxicity profileSignificantly less diarrhoea, stomatitis, hand-foot syndrome

The translational research revealed important mechanistic insights: Serum gastrin levels did not consistently predict therapeutic response, suggesting tumor autonomy in gastrin signaling pathways. However, tumor biopsies from responders showed downregulation of MAPK/ERK phosphorylation, confirming target engagement [3]. These early clinical experiences positioned Gastrazole as a well-tolerated therapeutic option with potential for combination regimens, particularly given its minimal myelosuppression and compatibility with cytotoxic agents. The compound's unique action on tumor microenvironments through gastrin pathway disruption represented a novel therapeutic strategy in gastrointestinal oncology warranting further investigation in larger trials [3] [4].

Key Compounds Mentioned:

  • Gastrazole (JB-95008)
  • Rabeprazole
  • Pentagastrin
  • Fluorouracil (5-FU)
  • Omeprazole
  • Clarithromycin
  • Amoxicillin
  • Ketoconazole
  • Warfarin
  • Digoxin
  • Methotrexate

Properties

CAS Number

862583-15-1

Product Name

Gastrazole

IUPAC Name

disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate

Molecular Formula

C34H32FN5Na2O7

Molecular Weight

687.6 g/mol

InChI

InChI=1S/C34H34FN5O7.2Na/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19;;/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47);;/q;2*+1/p-2/t29-;;/m0../s1

InChI Key

VHAXHRARUCKASM-UJXPALLWSA-L

SMILES

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Gastrazole; Gastrazole sodium; JB-95008; JB95008; JB 95008

Canonical SMILES

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+]

Isomeric SMILES

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)N[C@@H](CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.